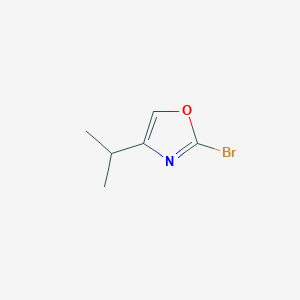
2-Bromo-4-isopropyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-isopropyloxazole is a heterocyclic compound featuring a five-membered ring with both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and an isopropyl group on the oxazole ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropyloxazole typically involves the cyclization of appropriate precursors. One common method starts with the bromination of 4-isopropyloxazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-isopropyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted oxazole derivatives, while oxidation reactions can produce oxazole N-oxides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-isopropyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-isopropyloxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methyloxazole: Similar in structure but with a methyl group instead of an isopropyl group.
4-Isopropyloxazole: Lacks the bromine atom, leading to different reactivity and applications.
2-Chloro-4-isopropyloxazole: Contains a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness: 2-Bromo-4-isopropyloxazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H8BrNO |
|---|---|
Molekulargewicht |
190.04 g/mol |
IUPAC-Name |
2-bromo-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C6H8BrNO/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3 |
InChI-Schlüssel |
LMMYCPVEEHKMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=COC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


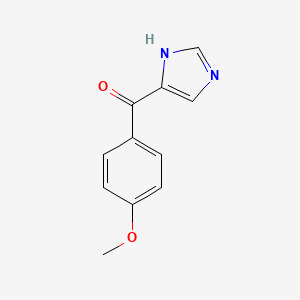
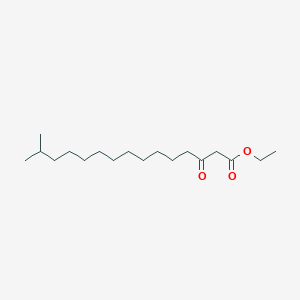
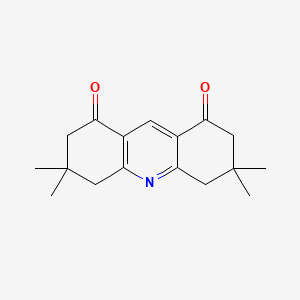
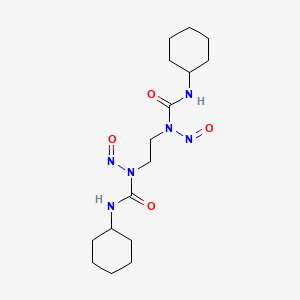
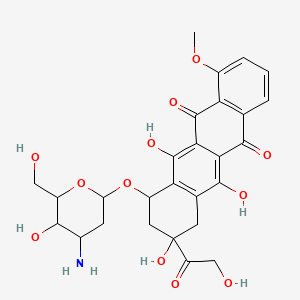
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
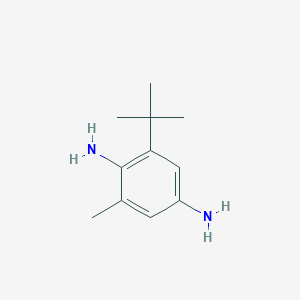
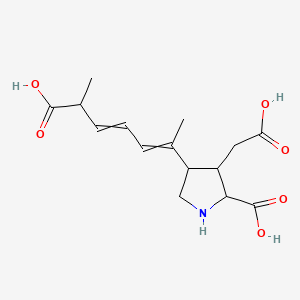

![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)

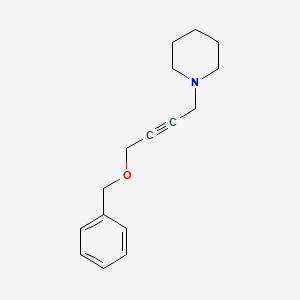
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)

